tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 2-amino-6-fluorophenoxy methyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 2-amino-6-fluorophenoxy Methyl Group: This is achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 2-amino-6-fluorophenol in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacologically active agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties. Researchers explore its effects on various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(2-amino-6-chlorophenoxy)methyl]piperidine-1-carboxylate
- tert-Butyl 4-[(2-amino-6-methylphenoxy)methyl]piperidine-1-carboxylate
Uniqueness
The presence of the fluorine atom in tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate distinguishes it from its analogs. Fluorine can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable modification in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-15-13(18)5-4-6-14(15)19/h4-6,12H,7-11,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGJPUXOGZTQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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